Misetionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

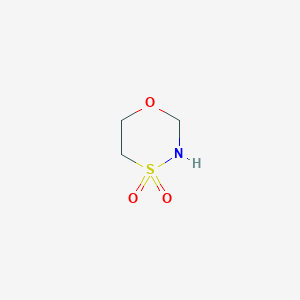

Misetionamide, also known as GP-2250, is a novel oxathiazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. It is characterized by its unique chemical structure, which includes a sulfur atom within a five-membered ring containing nitrogen and oxygen. Misetionamide is primarily recognized for its antineoplastic properties, demonstrating efficacy against various cancer cell lines, particularly pancreatic cancer cells. Its mechanism of action involves the induction of apoptosis in cancer cells, making it a promising candidate for cancer treatment strategies.

The biological activity of Misetionamide has been extensively studied, particularly its effects on cancer cells. Research indicates that it induces apoptosis across multiple pancreatic cancer cell lines, including AsPC-1, Bx-PC-3, MiaPaca-2, Panc-1, and Panc-Tul . In preclinical studies, Misetionamide demonstrated a significant reduction in cell viability and proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The compound has shown promise not only as a monotherapy but also in combination with other chemotherapeutic agents like Gemcitabine, enhancing therapeutic efficacy .

The synthesis of Misetionamide involves multi-step organic reactions that typically include the formation of the oxathiazine ring structure. While specific synthetic pathways can vary, the general approach includes:

- Formation of the oxathiazine core: This step may involve reactions between thioketones and amines or other nucleophiles.

- Functionalization: Subsequent steps may introduce various functional groups to enhance biological activity or solubility.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities and by-products.

Details on specific reagents and conditions used in the synthesis may vary depending on the desired analogs or derivatives being produced .

Misetionamide's primary application lies in cancer therapy due to its potent antitumor activity. It has been explored for use in combination therapies for pancreatic cancer, where it has shown synergistic effects when paired with Gemcitabine . Additionally, its role as a metabolic inhibitor positions it as a candidate for research into metabolic syndromes and other diseases where glucose metabolism is disrupted.

Interaction studies involving Misetionamide have focused on its synergistic effects with other chemotherapeutic agents. For instance, studies have shown that when combined with Gemcitabine, Misetionamide enhances cytotoxicity against pancreatic cancer cells more effectively than either agent alone . Furthermore, the compound's mechanism of action through metabolic inhibition suggests potential interactions with various metabolic pathways that could be exploited for therapeutic benefit.

Similar Compounds

Misetionamide shares structural similarities with several other compounds known for their antitumor activities. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Taurultam | Oxathiazine derivative | Antitumor via apoptosis | Precursor to Misetionamide |

| 5-Fluorouracil | Antimetabolite | Inhibits DNA synthesis | Commonly used in chemotherapy |

| Gemcitabine | Nucleoside analog | Inhibits DNA synthesis | Effective against various cancers |

| Doxorubicin | Anthracycline antibiotic | Intercalates DNA causing apoptosis | Broad-spectrum antitumor activity |

Misetionamide's uniqueness lies in its specific inhibition of glycolytic enzymes and its resultant effect on cellular metabolism, distinguishing it from other compounds that primarily act through direct DNA interference or other mechanisms .